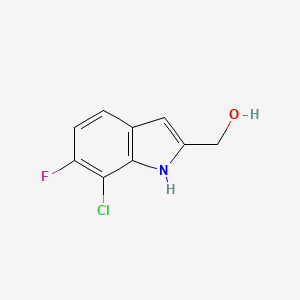

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol

CAS No.: 2304853-29-8

Cat. No.: VC3180142

Molecular Formula: C9H7ClFNO

Molecular Weight: 199.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304853-29-8 |

|---|---|

| Molecular Formula | C9H7ClFNO |

| Molecular Weight | 199.61 g/mol |

| IUPAC Name | (7-chloro-6-fluoro-1H-indol-2-yl)methanol |

| Standard InChI | InChI=1S/C9H7ClFNO/c10-8-7(11)2-1-5-3-6(4-13)12-9(5)8/h1-3,12-13H,4H2 |

| Standard InChI Key | JYZWFKQAWUWLOX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C=C(N2)CO)Cl)F |

| Canonical SMILES | C1=CC(=C(C2=C1C=C(N2)CO)Cl)F |

Introduction

Chemical Structure and Properties

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol belongs to the indole family, a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals. The compound features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with three key substituents: a chlorine atom at position 7, a fluorine atom at position 6, and a hydroxymethyl group at position 2.

Physical and Chemical Characteristics

The physical and chemical properties of this compound can be predicted based on its structure:

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₉H₇ClFNO |

| Molecular Weight | 199.61 g/mol |

| Physical State | Likely a crystalline solid |

| Solubility | Moderate solubility in organic solvents; limited water solubility |

| Hydrogen Bond Donors | Two (N-H and O-H groups) |

| Hydrogen Bond Acceptors | Three (N, O, and F atoms) |

| LogP | Approximately 1.5-2.5 (estimated) |

The presence of both chlorine and fluorine atoms significantly influences the electron distribution across the molecule, creating a unique electrostatic profile. The hydroxymethyl group provides a handle for hydrogen bonding and further chemical modifications, while the halogen substituents enhance lipophilicity and potentially improve metabolic stability.

Spectroscopic Properties

Based on the structural features, this compound would likely exhibit characteristic spectroscopic profiles:

| Spectroscopic Method | Expected Features |

|---|---|

| ¹H NMR | Signals for indole N-H (broad singlet), aromatic protons (complex pattern), hydroxymethyl CH₂ (singlet/doublet), and OH (exchangeable) |

| ¹³C NMR | Signals for aromatic carbons (influenced by F and Cl substituents), and hydroxymethyl carbon |

| IR | Characteristic bands for O-H stretch, N-H stretch, and C-F and C-Cl bonds |

| Mass Spectrometry | Molecular ion peak with characteristic isotope pattern due to chlorine |

Synthetic Approaches

The synthesis of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol would likely employ established methodologies for constructing substituted indoles.

Key Synthetic Steps

A plausible synthetic pathway might involve:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Formation of 6-fluoro-7-chloroindole | Appropriately substituted starting materials | Fischer indole synthesis conditions |

| 2 | Introduction of hydroxymethyl group | n-BuLi, followed by formaldehyde or paraformaldehyde | -78°C to room temperature, THF |

| 3 | Purification | Column chromatography | Silica gel, appropriate solvent system |

Nucleophilic functionalizations of indole derivatives often employ specific reaction conditions to achieve selectivity, as demonstrated in related research on indole chemistry .

Chemical Reactivity

The reactivity of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol is governed by three principal functional groups: the indole core, the hydroxymethyl group, and the halogen substituents.

Types of Chemical Transformations

Based on the reactivity patterns of similar indole derivatives, several transformation types can be anticipated:

-

Oxidation Reactions: The hydroxymethyl group could be oxidized to the corresponding aldehyde or carboxylic acid

-

Substitution Reactions: The hydroxyl group could serve as a leaving group after activation

-

Halogen Exchange: Under appropriate conditions, the chlorine or fluorine atoms might undergo substitution

-

N-H Functionalization: The indole nitrogen could be alkylated or acylated

Reactivity Parameters

The electronic properties of the substituents significantly influence reactivity:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 7-Chloro | Electron-withdrawing | Deactivates positions 6 and 8; activates positions 4 and 5 toward electrophilic substitution |

| 6-Fluoro | Strongly electron-withdrawing | Deactivates adjacent positions; may activate para position toward nucleophilic substitution |

| 2-Hydroxymethyl | Weakly electron-donating | Provides site for nucleophilic substitution after activation |

Major Reaction Products

Key transformation products would include:

| Reaction Type | Expected Product | Potential Applications |

|---|---|---|

| Oxidation | (7-Chloro-6-fluoro-1H-indol-2-yl)carboxaldehyde | Precursor for further functionalization |

| Oxidation | (7-Chloro-6-fluoro-1H-indol-2-yl)carboxylic acid | Building block for amide synthesis |

| Etherification | (7-Chloro-6-fluoro-1H-indol-2-yl)methyl ethers | Modification of physicochemical properties |

| Esterification | (7-Chloro-6-fluoro-1H-indol-2-yl)methyl esters | Prodrug development |

Structure-Activity Relationship Considerations

The specific substitution pattern in (7-Chloro-6-fluoro-1H-indol-2-yl)methanol creates a unique pharmacophore:

-

The 7-chloro substituent increases lipophilicity and molecular volume

-

The 6-fluoro group enhances metabolic stability and binding through fluorine-protein interactions

-

The 2-hydroxymethyl group provides a hydrogen bond donor/acceptor site

-

The indole N-H can form key hydrogen bonds with target proteins

| Pathway | Potential Mechanism | Biological Significance |

|---|---|---|

| Cholinergic System | Inhibition of cholinesterase activity | Neurotransmission modulation |

| Viral Replication | Interference with viral enzymes or host factors | Antiviral effects |

| Bacterial Cell Wall Synthesis | Disruption of biosynthetic pathways | Antimicrobial activity |

| Signal Transduction | Modulation of protein-protein interactions | Influence on cell proliferation and apoptosis |

Comparative Analysis with Related Compounds

Understanding the relationship between (7-Chloro-6-fluoro-1H-indol-2-yl)methanol and structurally similar compounds provides valuable insights into its unique properties.

Structural Comparisons

| Compound | Structural Similarity | Key Differences | Impact on Properties |

|---|---|---|---|

| (6-fluoro-1H-indol-2-yl)methanol | Same core with 6-fluoro and 2-hydroxymethyl | Lacks chlorine at position 7 | Lower lipophilicity; different electronic distribution |

| (7-chloro-1H-indol-2-yl)methanol | Same core with 7-chloro and 2-hydroxymethyl | Lacks fluorine at position 6 | Different electronic properties; potentially different metabolic stability |

| 6-fluoro-7-chloro-1H-indole | Same halogenated indole core | Lacks hydroxymethyl group | Different solubility profile; reduced hydrogen bonding capacity |

| (7-bromo-6-fluoro-1H-indol-2-yl)methanol | Same core with 6-fluoro and 2-hydroxymethyl | Bromo vs. chloro at position 7 | Larger halogen; different bond strength and polarizability |

Functional Comparisons

The functional properties of these compounds would likely differ based on their structural features:

| Property | (7-Chloro-6-fluoro-1H-indol-2-yl)methanol | (6-fluoro-1H-indol-2-yl)methanol | Impact on Application |

|---|---|---|---|

| Lipophilicity (LogP) | Higher | Lower | Affects membrane permeability and distribution |

| Metabolic Stability | Potentially enhanced | Moderate | Influences half-life and bioavailability |

| Binding Affinity | Unique profile due to dual halogens | Different due to single halogen | Determines target selectivity |

| Synthetic Accessibility | More challenging | Simpler | Affects scalability and cost |

Research Applications

(7-Chloro-6-fluoro-1H-indol-2-yl)methanol holds potential value across multiple research domains.

Medicinal Chemistry Applications

In drug discovery, this compound could serve several important functions:

-

As a lead compound for developing novel therapeutics, particularly in areas where indole derivatives show promise

-

As a pharmacological probe to investigate specific biological targets

-

As a structural analog in structure-activity relationship studies

-

As a building block for the synthesis of more complex drug candidates

Synthetic Chemistry Utilities

The compound offers several advantages as a synthetic intermediate:

-

Multiple functional handles for diverse transformations

-

Regioselectively substituted scaffold for further elaboration

-

Potential template for investigating halogen-directed reactivity

-

Model compound for studying the effects of electron-withdrawing groups on indole chemistry

Analytical Characterization Methods

Comprehensive characterization of (7-Chloro-6-fluoro-1H-indol-2-yl)methanol would employ multiple analytical techniques.

Spectroscopic Identification

| Technique | Expected Data | Diagnostic Features |

|---|---|---|

| ¹H NMR | Complex aromatic pattern; singlet for CH₂OH | Coupling patterns influenced by F substitution |

| ¹³C NMR | Carbon signals with characteristic splitting patterns | C-F coupling (doublet); C-Cl (no significant coupling) |

| FTIR | Characteristic bands for functional groups | O-H stretch (~3400 cm⁻¹); N-H stretch (~3300 cm⁻¹); C-F stretch (~1100 cm⁻¹) |

| UV-Vis | Absorption maxima typical for substituted indoles | λmax influenced by halogen substituents |

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for purity determination and separation. Expected retention behavior would reflect the compound's moderately polar nature, with specific column selection based on the intended application.

Mass Spectrometry

Mass spectrometric analysis would reveal a characteristic isotope pattern due to the presence of chlorine, with prominent M and M+2 peaks in an approximately 3:1 ratio, providing a distinctive fingerprint for identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume